molecular formula C18H17N3O2S B11169136 N-(6-methyl-1,3-benzothiazol-2-yl)-3-(propanoylamino)benzamide

N-(6-methyl-1,3-benzothiazol-2-yl)-3-(propanoylamino)benzamide

Cat. No.: B11169136
M. Wt: 339.4 g/mol
InChI Key: ZIXYVZYYVYGYRJ-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-3-(propanoylamino)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-3-(propanoylamino)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Methyl Group: The methyl group at the 6-position can be introduced via alkylation using methyl iodide or a similar reagent.

    Amidation Reaction: The final step involves the reaction of the benzothiazole derivative with 3-aminobenzamide under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)-3-(propanoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-3-(propanoylamino)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and affecting cellular processes.

    Signal Transduction: The compound may interfere with signal transduction pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Amide Derivatives: Compounds with similar amide functional groups, such as N-(2-benzothiazolyl)-3-aminobenzamide.

Uniqueness

N-(6-methyl-1,3-benzothiazol-2-yl)-3-(propanoylamino)benzamide is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-3-(propanoylamino)benzamide

InChI

InChI=1S/C18H17N3O2S/c1-3-16(22)19-13-6-4-5-12(10-13)17(23)21-18-20-14-8-7-11(2)9-15(14)24-18/h4-10H,3H2,1-2H3,(H,19,22)(H,20,21,23)

InChI Key

ZIXYVZYYVYGYRJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C

Origin of Product

United States

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